molecular formula C32H49N6O10PS B12110984 Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)

Número de catálogo: B12110984
Peso molecular: 740.8 g/mol
Clave InChI: SFWYJJJJFSNJTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) (CAS 158778-21-3) is a synthetic, phosphorylated cyclic hexapeptide designed as a constrained ligand for SH2 domains . Its structure incorporates a key phosphotyrosine (pTyr) residue, making it a specific model for studying signal transduction pathways involving the phosphatidylinositol-3-OH kinase (PI-3 kinase) SH2 domain . NMR conformational studies reveal that the peptide exists as a mixture of isomers, primarily distinguishing between cis and trans conformations around the Val-Pro bond . A critical feature of the major trans isomer is the spatial separation of the pTyr and the Met side chains by 16-18 Å, positioning these critical recognition elements for high-affinity binding to the SH2 domain . This makes the compound a valuable conceptual tool in the design of SH2 domain-directed peptidomimetics. Cyclic peptides generally offer advantages over their linear counterparts, including reduced conformational freedom, enhanced metabolic stability, and improved receptor selectivity, which contributes to their high research value . This product is provided for research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

[4-[[12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWYJJJJFSNJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N6O10PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Resin Selection and Amino Acid Loading

  • Resin Type : Wang resin (0.6 mmol/g loading) is preferred for its acid-labile linkage, enabling cleavage under mild conditions.

  • Phosphotyrosine Incorporation : Fmoc-Tyr(PO₃H₂)-OH is coupled using HBTU/HOBt activation in DMF, achieving >98% coupling efficiency per cycle.

Deprotection and Coupling Conditions

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 min) under nitrogen atmosphere.

  • Coupling Reagents : HBTU/HOBt/DIPEA (1:1:2 molar ratio) in DMF, with 2 hr reaction times per residue.

Table 1: SPPS Parameters for Linear Precursor Synthesis

ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time/Residue2 hr10 min
Deprotection Time10 min3 min
Overall Yield (6-mer)65%89%
Phosphorylation Efficiency85%97%

Microwave irradiation (50°C, 30 W) reduces coupling times by 80% while improving yields.

Phosphorylation Strategies

Phosphorylation of tyrosine is achieved via two primary routes: post-synthetic modification and direct incorporation of pre-phosphorylated tyrosine.

Post-Synthetic Phosphorylation

Historically, tyrosine residues were phosphorylated after peptide assembly using phosphoramidite chemistry. However, this method risks side reactions, including H-phosphonate formation (up to 15% byproducts).

Direct Incorporation of Fmoc-Tyr(PO₃H₂)-OH

Modern protocols favor direct coupling of Fmoc-Tyr(PO₃H₂)-OH during SPPS, eliminating post-synthetic steps. This approach reduces byproducts to <2% and enhances reproducibility.

Table 2: Phosphorylation Method Comparison

MethodPurityByproductsTime Required
Post-Synthetic78%15%8 hr
Direct Incorporation95%<2%0 hr

Cyclization Techniques

Cyclization of the linear precursor is achieved through intramolecular amide bond formation. Microwave-assisted cyclization significantly enhances efficiency.

Solution-Phase Cyclization

  • Conditions : Linear peptide (0.1 mM) in DMF/H₂O (9:1) with HATU/DIPEA (1.5 eq each) at 25°C for 24 hr.

  • Yield : 60–70%, with 10–15% dimerization.

Microwave-Assisted Cyclization

  • Conditions : 0.1 mM peptide in DMF, HATU/DIPEA (1.2 eq each), 50 W microwave irradiation at 60°C for 2 hr.

  • Yield : 92% cyclic monomer, <5% dimers.

Table 3: Cyclization Efficiency Under Varying Conditions

ParameterConventionalMicrowave
Temperature25°C60°C
Time24 hr2 hr
Cyclic Monomer Yield65%92%
Dimer Formation15%3%

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : C18 column (5 μm, 250 × 4.6 mm), gradient elution (5–95% acetonitrile in 0.1% TFA over 30 min).

  • Purity : >98% after two purification cycles.

Mass Spectrometry

  • HRMS (ESI) : Calculated [M+H]⁺: 741.32, Observed: 741.31.

³¹P NMR Analysis

  • Chemical Shift : δ = -0.5 ppm (single peak), confirming phosphate group integrity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) requires:

  • Automated SPPS Systems : Reduces human error and ensures batch consistency.

  • Continuous-Flow Microwave Reactors : Enhance cyclization throughput by 300% compared to batch systems.

  • Cost Analysis : Raw material costs account for 65% of total expenses, emphasizing the need for high-yield protocols.

Análisis De Reacciones Químicas

Tipos de reacciones

Ciclo(-Gli-Tyr(PO3H2)-Val-Pro-Met-Leu) puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El residuo de metionina puede oxidarse a metionina sulfóxido o metionina sulfona.

    Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.

    Sustitución: La tirosina fosforilada puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

    Oxidación: Se puede utilizar peróxido de hidrógeno o ácido perfórmico en condiciones suaves.

    Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

    Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden reaccionar con la tirosina fosforilada.

Principales productos formados

    Oxidación: Metionina sulfóxido o metionina sulfona.

    Reducción: Tioles libres de puentes disulfuro.

    Sustitución: Derivados de tirosina desfosforilada.

Aplicaciones Científicas De Investigación

Ciclo(-Gli-Tyr(PO3H2)-Val-Pro-Met-Leu) tiene diversas aplicaciones en la investigación científica:

    Química: Se utiliza como compuesto modelo para estudiar la ciclación y fosforilación de péptidos.

    Biología: Se investiga su papel en las vías de transducción de señales que involucran residuos de tirosina fosforilada.

    Medicina: Posibles aplicaciones terapéuticas en la orientación de interacciones proteína-proteína específicas.

    Industria: Se utiliza en el desarrollo de materiales basados en péptidos y biosensores.

Mecanismo De Acción

El mecanismo de acción de Ciclo(-Gli-Tyr(PO3H2)-Val-Pro-Met-Leu) implica su interacción con objetivos moleculares específicos, como las quinasas y fosfatasas de proteínas. El residuo de tirosina fosforilada juega un papel crucial en la modulación de estas interacciones, influyendo en varias vías celulares. La estructura cíclica mejora su estabilidad y afinidad de unión a las proteínas diana.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Key Features of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) and Analogous Compounds
Compound Name Structure Features Biological Activity Molecular Weight (Da) Drug Score* Toxicity Profile References
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) Cyclic hexapeptide; phosphorylated Tyr SH2 domain binding (PI-3 kinase) ~800 (estimated) <0.70 Low toxicity
Cyclo(-Gly-Tyr-Val-Pro-Met-Leu-) Cyclic hexapeptide; non-phosphorylated Tyr SH2 domain binding (weaker affinity) ~750 (estimated) N/A N/A
Cyclo(Pro-Leu) Diketopiperazine (cyclic dipeptide) Algicidal activity vs. M. aeruginosa ~226 N/A ROS induction
Cyclo(4-OH-Pro-Leu) Diketopiperazine with hydroxylated Pro Enhanced algicidal activity ~242 N/A Cell membrane damage
Cyclo(D-Trp-Tyr) Cyclic dipeptide with D-Trp High drug score (>0.70) ~352 >0.70 Low toxicity
Cyclo(L-Pro-L-Leu) Cyclic dipeptide Antimicrobial; cytotoxic ~226 N/A Moderate cytotoxicity

*Drug scores based on Osiris Property Explorer criteria (molecular weight, polarity, toxicity) .

Key Findings

Phosphorylation and SH2 Domain Specificity

The phosphorylated Tyr residue in Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is critical for high-affinity binding to SH2 domains, a feature absent in its non-phosphorylated analog and smaller cyclic peptides (e.g., diketopiperazines) . SH2 domains require phosphotyrosine for recognition, making this modification essential for targeting PI-3 kinase signaling .

Size and Conformational Flexibility

Cyclic hexapeptides exhibit greater conformational diversity than diketopiperazines. The Val-Pro bond in Cyclo(-Gly-Tyr-Val-Pro-Met-Leu-) adopts cis/trans isomerism, which may influence binding kinetics . Smaller compounds like cyclo(Pro-Leu) lack such complexity, limiting their utility in protein-protein interaction targeting .

Toxicity and Pharmacological Potential

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) shows low toxicity in preliminary assessments, whereas compounds like cyclo(L-Pro-L-Leu) exhibit cytotoxicity at higher concentrations . However, its molecular weight (~800 Da) exceeds the ideal threshold for oral bioavailability, necessitating structural optimization for therapeutic applications .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)?

Methodological Answer:

  • Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, with phosphorylation at the Tyr residue achieved via post-synthetic modification using phosphoramidite chemistry. Cyclization is typically performed via intramolecular amide bond formation under mild acidic conditions .
  • Characterization :
    • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 31P^31P NMR) to verify the cyclic backbone and phosphorylated tyrosine residue .
    • Purity Assessment : Reverse-phase HPLC with UV detection (e.g., at 214 nm or 280 nm) ensures >95% purity. Retention time and peak symmetry should align with synthetic standards .

Q. How can researchers validate the stability of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assays : Incubate the compound in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics using LC-MS/MS over 24–72 hours. Monitor cleavage products (e.g., linearized peptide, free phosphate) to identify hydrolysis-sensitive sites .
  • Protease Resistance : Test resistance to serum proteases (e.g., trypsin, chymotrypsin) via incubation with human serum or purified enzymes. Quantify intact peptide using HPLC or ELISA .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in evaluating Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s drug-likeness be resolved?

Methodological Answer:

  • Software Limitations : Tools like Osiris Property Explorer may fail to read phosphorylated residues or cyclic backbones accurately, leading to underestimation of drug-likeness scores (e.g., molecular weight >500 Da, TPSA >140 Ų). Cross-validate results with alternative software (e.g., SwissADME, Schrödinger) .
  • Empirical Validation : Compare computational predictions with experimental ADMET data. For example, if oral bioavailability is computationally low but in vivo assays show moderate absorption, prioritize empirical data and refine computational models using fragment-based parameterization .

Q. What experimental strategies address contradictions in Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s toxicity profile?

Methodological Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to predict toxicity. If results conflict (e.g., Osiris predicts mutagenicity but Toxtree does not), prioritize Toxtree’s Benigni-Bossa rules, which flag structural alerts (e.g., aromatic nitro groups, alkyl halides) absent in this compound .
  • In Vitro Toxicity Assays : Perform Ames tests (mutagenicity), MTT assays (cytotoxicity), and hERG channel inhibition studies to resolve discrepancies. For example, Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) showed no tumorigenic or mutagenic risk in preliminary screens, aligning with Toxtree predictions .

Q. How can researchers optimize Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s ADMET properties for CNS-targeted applications?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Use in silico tools (e.g., BBB Predictor) to assess logP (optimal range: 2–5) and polar surface area (TPSA <90 Ų). Modify the peptide by reducing TPSA via esterification of the phosphate group or introducing lipophilic residues (e.g., Leu, Val) .
  • In Vivo Pharmacokinetics : Conduct rodent studies with radiolabeled 14C^{14}C-peptide to measure brain-to-plasma ratio. If CNS activity is low, consider prodrug strategies (e.g., phosphate ester masking) to enhance BBB transit .

Q. What functional assays are recommended for studying Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s interaction with integrins or GPCRs?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., αvβ3 integrin) on a sensor chip and measure binding kinetics (KDK_D, konk_{on}, koffk_{off}) at varying peptide concentrations (1 nM–10 µM) .
  • Cell-Based Assays : Use CHO-K1 cells transfected with target GPCRs. Measure intracellular cAMP or calcium flux via fluorescence (e.g., Fura-2 AM). Compare activity to known ligands (e.g., Cyclo(RGDyK) for integrins) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.